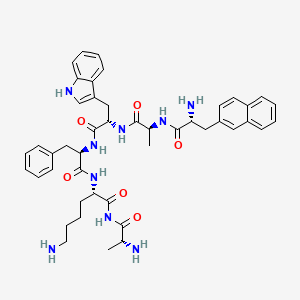

![molecular formula C34H36F3NO13 B13402676 [2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[(4S,5S,6S)-5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate](/img/structure/B13402676.png)

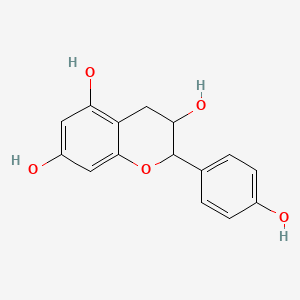

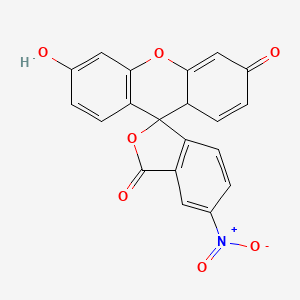

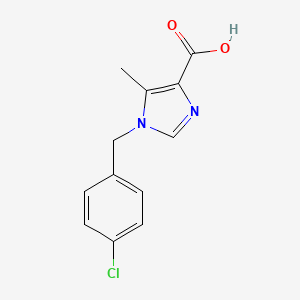

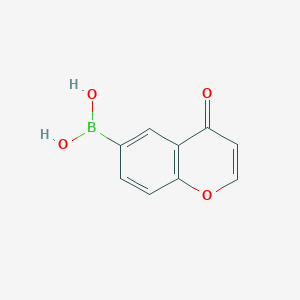

[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[(4S,5S,6S)-5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Valrubicin, known chemically as N-trifluoroacetyladriamycin-14-valerate, is a chemotherapy drug primarily used to treat bladder cancer. It is a semisynthetic analog of the anthracycline doxorubicin and is administered by infusion directly into the bladder . Valrubicin was initially launched under the trade name Valstar in the United States in 1999 for intravesical therapy of Bacille Calmette-Guérin (BCG)-refractory carcinoma in situ of the urinary bladder .

Vorbereitungsmethoden

Valrubicin is synthesized through a semisynthetic route involving the modification of doxorubicin. The process includes the trifluoroacetylation of doxorubicin to produce N-trifluoroacetyladriamycin-14-valerate . Industrial production methods involve the use of lipase–Pluronic conjugates, which provide high activity, stability, selectivity, and reusability under mild conditions (50°C, 6–8 hours), resulting in an overall yield of 82% and a purity of 98% .

Analyse Chemischer Reaktionen

Valrubicin undergoes various chemical reactions, including:

Reduction: The reduction of valrubicin can lead to the formation of reduced anthracycline derivatives.

Substitution: Valrubicin can undergo substitution reactions, particularly involving its trifluoroacetyl group.

Common reagents and conditions used in these reactions include organic solvents like methylene chloride, ethanol, methanol, and acetone . Major products formed from these reactions are primarily the metabolites mentioned above.

Wissenschaftliche Forschungsanwendungen

Valrubicin has a wide range of scientific research applications:

Chemistry: Valrubicin’s unique chemical structure and reactivity make it a subject of interest in synthetic organic chemistry.

Medicine: Valrubicin is primarily used in the treatment of BCG-resistant bladder carcinoma.

Wirkmechanismus

Valrubicin exerts its effects by penetrating cells and intercalating into DNA. This inhibits the incorporation of nucleosides into nucleic acids, causing extensive chromosomal damage and arresting the cell cycle in the G2 phase . Valrubicin’s primary molecular targets are nucleic acids, and it interferes with the normal DNA breaking-resealing action of DNA topoisomerase II .

Vergleich Mit ähnlichen Verbindungen

Valrubicin is compared with other anthracyclines like doxorubicin and epirubicin. While all these compounds share a similar mechanism of action, valrubicin is unique due to its trifluoroacetyl group, which enhances its lipophilicity and allows for intravesical administration . This modification also reduces systemic toxicity, making valrubicin a safer option for bladder cancer treatment .

Similar Compounds

Doxorubicin: An anthracycline used in various cancer treatments.

Epirubicin: Another anthracycline with a similar mechanism of action but different pharmacokinetic properties.

Valrubicin’s unique chemical modifications and targeted application make it a valuable compound in cancer therapy, particularly for bladder cancer.

Eigenschaften

Molekularformel |

C34H36F3NO13 |

|---|---|

Molekulargewicht |

723.6 g/mol |

IUPAC-Name |

[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[(4S,5S,6S)-5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate |

InChI |

InChI=1S/C34H36F3NO13/c1-4-5-9-21(40)49-13-20(39)33(47)11-16-24(19(12-33)51-22-10-17(27(41)14(2)50-22)38-32(46)34(35,36)37)31(45)26-25(29(16)43)28(42)15-7-6-8-18(48-3)23(15)30(26)44/h6-8,14,17,19,22,27,41,43,45,47H,4-5,9-13H2,1-3H3,(H,38,46)/t14-,17-,19-,22?,27+,33-/m0/s1 |

InChI-Schlüssel |

ZOCKGBMQLCSHFP-WWJJURRESA-N |

Isomerische SMILES |

CCCCC(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5C[C@@H]([C@@H]([C@@H](O5)C)O)NC(=O)C(F)(F)F)O |

Kanonische SMILES |

CCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NC(=O)C(F)(F)F)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-fluorophenyl)-6-(1-methylpyrazol-4-yl)sulfonyl-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinolin-4a-yl]-[4-(trifluoromethyl)pyridin-2-yl]methanone](/img/structure/B13402594.png)

![Perfluoro-n-[1,2-13C2]undecanoic acid](/img/structure/B13402608.png)

![1-[3-[4-Amino-3-[4-(3-fluorophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]-4-[cyclobutyl(methyl)amino]but-2-en-1-one;1-[3-[4-amino-3-[4-(3-fluorophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]-4-[cyclopropyl(methyl)amino]but-2-en-1-one](/img/structure/B13402639.png)

![2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13402648.png)

![(R)-1-[(R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl]ethyldi(3,5-xylyl)phosphine](/img/structure/B13402663.png)